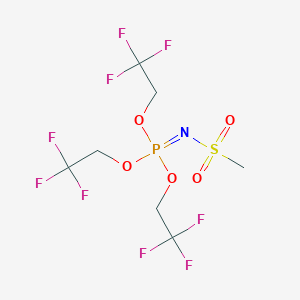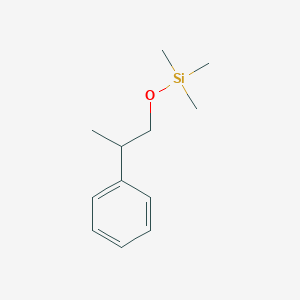
Trimethyl(2-phenylpropoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-phenylpropoxy)silane is an organosilicon compound with the chemical formula C12H20OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is characterized by the presence of a trimethylsilyl group attached to a 2-phenylpropoxy moiety. Organosilicon compounds like this compound are widely used in various fields due to their unique chemical properties, including their ability to form strong bonds with both organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(2-phenylpropoxy)silane can be synthesized through several methods. One common approach involves the reaction of 2-phenylpropanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silane compound by neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2-phenylpropoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding reduced silane compounds.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Trimethyl(2-phenylpropoxy)silane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.
Mecanismo De Acción
The mechanism by which Trimethyl(2-phenylpropoxy)silane exerts its effects involves the formation of strong silicon-oxygen and silicon-carbon bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic and inorganic substrates to form stable, functionalized products.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the 2-phenylpropoxy group.
Phenyltrimethoxysilane: Contains a phenyl group but has methoxy groups instead of trimethylsilyl.
Diphenylsilane: Contains two phenyl groups attached to silicon.
Uniqueness
Trimethyl(2-phenylpropoxy)silane is unique due to the presence of both a trimethylsilyl group and a 2-phenylpropoxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
624286-52-8 |
|---|---|
Fórmula molecular |
C12H20OSi |
Peso molecular |
208.37 g/mol |
Nombre IUPAC |
trimethyl(2-phenylpropoxy)silane |
InChI |
InChI=1S/C12H20OSi/c1-11(10-13-14(2,3)4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Clave InChI |
JBZRDYPQWJIXQW-UHFFFAOYSA-N |
SMILES canónico |
CC(CO[Si](C)(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


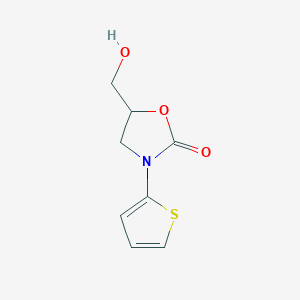
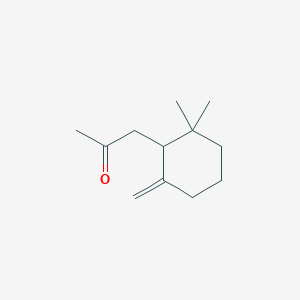
![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
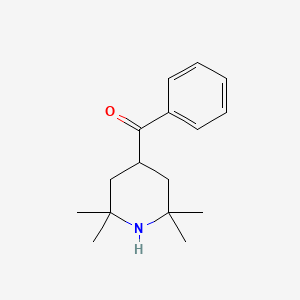
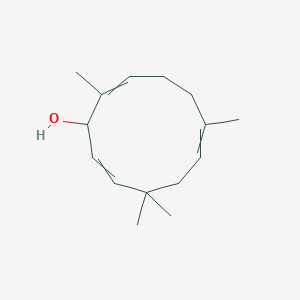
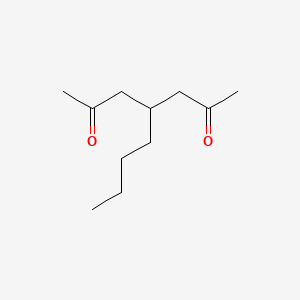
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)

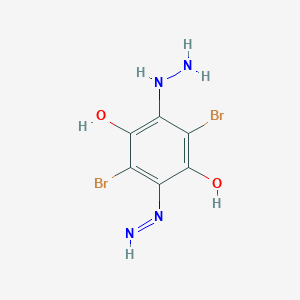

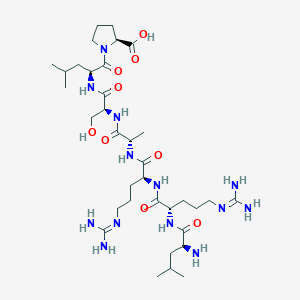
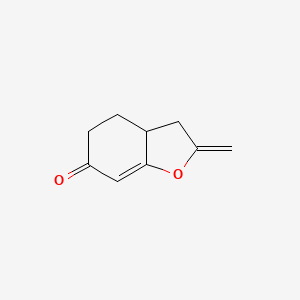
![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)
